molecular formula C22H23ClN2O2S B2558149 4-butoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 895780-59-3

4-butoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No. B2558149
CAS RN: 895780-59-3
M. Wt: 414.95
InChI Key: KFJWLVOAABBASP-UHFFFAOYSA-N
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Description

“4-butoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide” is a chemical compound with the molecular formula C19H22ClNO2 . It has an average mass of 331.836 Da and a monoisotopic mass of 331.133911 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a 4-butoxy group and a 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl group . The presence of these functional groups can influence the compound’s reactivity and properties.

Scientific Research Applications

Antioxidant Activity

This compound has been studied for its potential as an antioxidant. Antioxidants are crucial in protecting cells from damage caused by free radicals. The structure of benzamides, including the one , allows them to act as free radical scavengers, thereby reducing oxidative stress in biological systems .

Antibacterial Properties

Benzamide derivatives have shown effectiveness against various bacterial strains. The presence of the 4-chlorophenyl group in this compound could enhance its antibacterial activity, making it a candidate for developing new antibacterial agents .

Chemical Synthesis

As an intermediate, this benzamide could be employed in the synthesis of more complex organic molecules. Its reactive sites allow for various chemical transformations, making it a valuable tool in synthetic chemistry .

Future Directions

Given the potential biological activities of similar indole derivatives , future research could explore the biological activity of this compound. This could include testing its activity against various biological targets and in different disease models.

properties

IUPAC Name

4-butoxy-N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2S/c1-2-3-14-27-20-10-6-16(7-11-20)21(26)24-13-12-19-15-28-22(25-19)17-4-8-18(23)9-5-17/h4-11,15H,2-3,12-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJWLVOAABBASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

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